molecular formula C12H14N2O5 B8755372 4-nitro-2-(oxan-4-ylamino)benzoic acid

4-nitro-2-(oxan-4-ylamino)benzoic acid

Cat. No.: B8755372
M. Wt: 266.25 g/mol
InChI Key: KGRLYVDLVXIAQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Nitro-2-(oxan-4-ylamino)benzoic acid is a benzoic acid derivative featuring a nitro group at the para position and an oxan-4-ylamino (tetrahydropyran amino) group at the ortho position on the aromatic ring. This compound combines the electron-withdrawing nitro group with the sterically bulky oxan-4-ylamino substituent, which may influence its chemical reactivity, solubility, and biological interactions.

Properties

Molecular Formula

C12H14N2O5

Molecular Weight

266.25 g/mol

IUPAC Name

4-nitro-2-(oxan-4-ylamino)benzoic acid

InChI

InChI=1S/C12H14N2O5/c15-12(16)10-2-1-9(14(17)18)7-11(10)13-8-3-5-19-6-4-8/h1-2,7-8,13H,3-6H2,(H,15,16)

InChI Key

KGRLYVDLVXIAQR-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1NC2=C(C=CC(=C2)[N+](=O)[O-])C(=O)O

Origin of Product

United States

Preparation Methods

The synthesis of 4-nitro-2-(oxan-4-ylamino)benzoic acid typically involves multiple steps. One common method starts with the nitration of a suitable precursor to introduce the nitro group. This is followed by the introduction of the oxan-4-ylamino group through a substitution reaction. The final step involves the formation of the benzoic acid moiety. Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.

Chemical Reactions Analysis

4-nitro-2-(oxan-4-ylamino)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The oxan-4-ylamino group can be substituted with other functional groups. Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-nitro-2-(oxan-4-ylamino)benzoic acid has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 4-nitro-2-(oxan-4-ylamino)benzoic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The oxan-4-ylamino group may also play a role in the compound’s biological activity by interacting with enzymes or receptors.

Comparison with Similar Compounds

Comparison with Similar Benzoic Acid Derivatives

Key Observations :

  • This may alter solubility and intermolecular interactions .
  • Synthesis: Most derivatives involve multi-step reactions, such as Schiff base formation (e.g., 4-nitrobenzylideneamino intermediates in ) or sulfonylation (). The target compound likely requires similar steps, such as coupling oxan-4-amine to nitrobenzoic acid.

Physicochemical Properties

Table 2: Physical Properties
Compound Name Boiling Point (°C) Density (g/cm³) pKa (Predicted) Solubility Profile
4-Nitro-2-(oxan-4-ylamino)benzoic acid N/A ~1.3* ~2.5–3.0* Moderate in polar aprotic solvents
4-Nitro-2-(trifluoromethyl)benzoic acid 441.6 1.262 2.77 Chloroform, methanol, DMSO
4-Fluoro-2-(phenylamino)benzoic acid N/A N/A N/A Ethanol, DMF
4-(4-Chloro-3-nitrobenzenesulfonamido)-2-hydroxybenzoic acid 598.8 1.747 2.77 Limited in water; soluble in DMSO

*Estimated based on analogs.

Key Observations :

  • The oxan-4-ylamino group may enhance solubility in polar solvents compared to -CF₃ or sulfonamide derivatives due to hydrogen-bonding capacity .
  • Nitro groups generally lower pKa values, increasing acidity, as seen in trifluoromethyl and sulfonamide analogs .

Key Observations :

  • Biosensor Compatibility : Substituent position critically affects recognition in yeast-based biosensors (). The para-nitro group in the target compound may enhance biosensor response compared to meta-substituted analogs.
  • Antineoplastic Potential: While the target compound’s activity is unreported, nitro and amino-substituted benzoic acids show cell-line-dependent efficacy, suggesting the oxan-4-ylamino group could modulate bioactivity .

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